N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

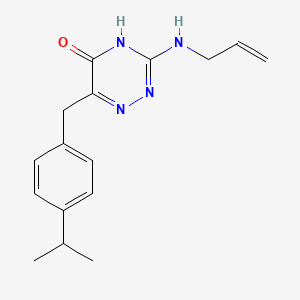

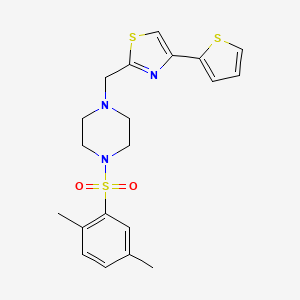

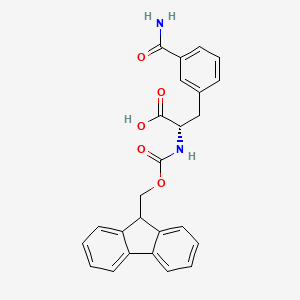

“N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group and a butyramide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is synthesized through nucleophilic and amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides (which this compound is) are solids at room temperature and have high boiling points .Aplicaciones Científicas De Investigación

Computational and Pharmacological Potential Research has shown that 1,3,4-oxadiazole and pyrazole derivatives exhibit a range of biological activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Computational studies have identified these compounds' binding potential against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their therapeutic relevance in treating inflammation and cancer (Faheem, 2018).

Antibacterial Activity A series of novel oxadiazoles has been synthesized and evaluated for their antibacterial activity, showing significant efficacy against various bacterial strains. This underscores the potential of oxadiazole derivatives as antibacterial agents, providing a basis for further development in this area (Rai et al., 2009).

Insecticidal Activity Oxadiazole derivatives have also demonstrated promising insecticidal activities, particularly against the diamondback moth (Plutella xylostella). These findings suggest the potential of such compounds in developing new insecticides, contributing to agricultural pest management (Qi et al., 2014).

Lipoxygenase Inhibition Further research has indicated the efficacy of oxadiazole derivatives as lipoxygenase inhibitors, showcasing their potential in treating conditions associated with inflammation and oxidative stress. This opens up avenues for the development of anti-inflammatory and antioxidant therapies (Aziz‐ur‐Rehman et al., 2016).

Organic Light-Emitting Diodes (OLEDs) Oxadiazole-containing compounds have been investigated for their application in organic light-emitting diodes (OLEDs), highlighting their role as hole-blocking materials to enhance device performance. This research contributes to the development of more efficient and durable OLEDs for various electronic displays (Wang et al., 2001).

Corrosion Inhibition Oxadiazoles have been identified as effective corrosion inhibitors for metals in acidic media. Their efficiency and mechanism of action are related to their chemical structure, offering insights into the design of novel corrosion inhibitors for industrial applications (Bentiss et al., 2002).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Some oxadiazole derivatives have been shown to have antiglycation activity, suggesting that they may interfere with the formation of advanced glycation end-products .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

Some oxadiazole derivatives have been reported to exhibit cytotoxic effects, suggesting potential anticancer activity .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Propiedades

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-6-11(17)14-13-16-15-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMACRHVWOIKBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)